5-Azido-5-deoxy-L-altrofuranose
Description
Contextualization within Carbohydrate Chemistry and Glycoscience
Carbohydrates, or glycans, are fundamental to a vast array of biological processes. The study of their structure and function, known as glycoscience, is a rapidly expanding field. Within this context, chemically modified sugars like 5-Azido-5-deoxy-L-altrofuranose serve as crucial probes to elucidate the complex roles of glycans. The introduction of an azido (B1232118) group, a feature absent in naturally occurring biological systems, provides a "bioorthogonal" handle. thermofisher.com This allows for the specific labeling and tracking of glycoconjugates, which are molecules containing carbohydrates linked to other biological molecules like proteins and lipids. nih.govresearchgate.net
Rationale for Research on Azido Sugars in Chemical Biology
The azide (B81097) functional group is exceptionally useful in organic synthesis due to its high reactivity and stability under physiological conditions. mdpi.com This has led to the widespread use of azido sugars in chemical biology for several key applications:
Metabolic Glycan Labeling: Azido sugars can be introduced to cells or organisms, where they are incorporated into glycans through the cell's own biosynthetic pathways. nih.govresearchgate.net This process, known as metabolic glycan engineering, allows researchers to tag and subsequently visualize or isolate specific glycoconjugates. researchgate.net
Click Chemistry: The azide group readily participates in highly specific and efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted alkyne-azide cycloaddition (SPAAC). mdpi.commedchemexpress.com These reactions enable the attachment of various reporter molecules, such as fluorescent dyes or biotin (B1667282) tags, to the azido-labeled glycans for detection and analysis. researchgate.netjenabioscience.com
Probing Glycan Function: By incorporating azido sugars into biological systems, scientists can investigate the roles of specific glycans in cellular processes. rndsystems.com However, it is important to note that the presence of the azide group can sometimes affect how well the modified sugar is processed by enzymes compared to its natural counterpart. acs.org
Overview of Key Academic Research Trajectories for this compound
Research on this compound and related azido sugars is following several promising trajectories:
Synthesis of Novel Chemical Probes: The unique structure of this compound makes it a valuable precursor for synthesizing more complex chemical probes. researchgate.netnih.govresearchgate.net These probes can be designed to have specific properties, such as enhanced reactivity or the ability to target particular enzymes or cellular pathways.
Development of Therapeutic Agents: The modification of nucleosides with azido groups is a significant area of research in medicinal chemistry. mdpi.com Azidonucleosides have shown potential as anticancer and antiviral agents. medchemexpress.comnih.gov For instance, the conversion of an azido group to an amino group on a modified deoxyuridine was found to improve its therapeutic index as an antiviral agent. nih.gov
Exploration of Glycoconjugate Interactions: By using azido sugars to label and track glycans, researchers can gain a deeper understanding of how these molecules interact with other biomolecules to regulate biological functions. This includes studying their role in cell signaling, immune responses, and disease progression. rndsystems.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11N3O5 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
(3R,4R,5S)-5-[(1S)-1-azido-2-hydroxyethyl]oxolane-2,3,4-triol |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-2(1-10)5-3(11)4(12)6(13)14-5/h2-6,10-13H,1H2/t2-,3+,4+,5-,6?/m0/s1 |
InChI Key |
BFWPUXLMVHSPRI-DHVFOXMCSA-N |
Isomeric SMILES |
C([C@@H]([C@H]1[C@@H]([C@H](C(O1)O)O)O)N=[N+]=[N-])O |
Canonical SMILES |
C(C(C1C(C(C(O1)O)O)O)N=[N+]=[N-])O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 5 Azido 5 Deoxy L Altrofuranose
Stereoselective Synthesis of 5-Azido-5-deoxy-L-altrofuranose
The precise spatial arrangement of atoms, or stereochemistry, is paramount in the synthesis of this compound. Achieving the desired L-altro configuration necessitates carefully controlled reactions that favor the formation of one stereoisomer over others.
Strategies for C-5 Azide (B81097) Introduction: Triflation and Nucleophilic Displacement
A key step in the synthesis is the introduction of the azide group at the C-5 position. A common and effective strategy involves a two-step process: triflation followed by nucleophilic displacement. Initially, the primary hydroxyl group at C-6 of a suitable precursor is converted into a triflate (trifluoromethanesulfonate), which is an excellent leaving group. nih.gov This activation facilitates the subsequent nucleophilic attack by an azide source, such as sodium azide. The azide ion (N₃⁻) acts as the nucleophile, displacing the triflate group to form the desired 5-azido product. rsc.org This S-N-2 reaction typically proceeds with an inversion of configuration at the carbon center, a crucial aspect for achieving the correct stereochemistry.
The efficiency of this displacement is influenced by several factors, including the solvent, temperature, and the nature of the nucleophile. The azide anion is a potent nucleophile, and its use is widespread in the synthesis of azido-derivatives. rsc.org
Role of Protecting Group Manipulations in Altrofuranose Synthetic Pathways
Protecting groups are indispensable tools in the multi-step synthesis of complex molecules like this compound. wiley.comorganic-chemistry.orgnumberanalytics.com These chemical moieties temporarily mask reactive functional groups, preventing them from participating in unwanted side reactions. numberanalytics.comwikipedia.org In the context of altrofuranose synthesis, protecting groups are strategically employed to shield hydroxyl groups, allowing for selective modification of other parts of the sugar molecule.
Common protecting groups for hydroxyls include benzyl (B1604629) (Bn), acetyl (Ac), and silyl (B83357) ethers. libretexts.org The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its selective removal (deprotection) at a later stage. organic-chemistry.org For instance, a benzyl group can be removed by hydrogenolysis, while an acetyl group is typically cleaved by base-catalyzed hydrolysis. libretexts.org The strategic application and removal of these groups guide the reaction pathway towards the desired L-altrofuranose configuration.
Precursor Design and Derivatization Approaches
The selection of an appropriate starting material is a cornerstone of an efficient synthetic route. The chosen precursor should ideally possess a stereochemical arrangement that can be readily converted to the target L-altrofuranose structure.
Utilization of D-Galactose and Related Monosaccharides as Starting Materials
A common and cost-effective precursor for the synthesis of L-altrose derivatives is D-galactose. medchemexpress.comsigmaaldrich.com While seemingly counterintuitive to start from a D-sugar to obtain an L-sugar, specific chemical transformations allow for the inversion of stereocenters to achieve the desired L-configuration. The availability and relatively low cost of D-galactose make it an attractive starting point for complex carbohydrate synthesis. Other related monosaccharides can also serve as precursors, with the choice depending on the specific synthetic strategy. synthose.comchemilyglycoscience.com
Synthetic Routes to Key Intermediates of L-Altrofuranose Configuration
The conversion of D-galactose to an L-altrofuranose intermediate involves a series of well-defined steps. A typical sequence might involve:
Protection of Hydroxyl Groups: Selective protection of the hydroxyl groups of D-galactose, often leaving the C-6 hydroxyl group available for modification.
Oxidation and Reduction: Oxidation of the C-6 hydroxyl to an aldehyde, followed by a stereoselective reduction can establish the desired L-configuration at C-5.
Epimerization: Inversion of the stereocenter at C-3 of the D-galactose ring is necessary to achieve the altro- configuration. This is often accomplished through an oxidation-reduction sequence or by nucleophilic displacement.
These transformations ultimately lead to a key intermediate with the L-altrose stereochemistry, which can then be further functionalized to introduce the azide group at the C-5 position.
Optimization of Synthetic Routes for Research Scale and Efficiency
For research purposes, the efficiency and practicality of a synthetic route are of high importance. Optimization efforts focus on improving reaction yields, reducing the number of synthetic steps, and simplifying purification procedures.
One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, is a powerful strategy for improving efficiency. mdpi.comresearchgate.net This approach can save time, reduce solvent waste, and minimize material loss. researchgate.net For the synthesis of 5-azido-5-deoxyribonucleosides, a related class of compounds, one-pot methodologies have been successfully developed. mdpi.comresearchgate.net
The choice of reagents and reaction conditions is also critical for optimization. For example, the Appel reaction or the Mitsunobu reaction are alternative methods for converting alcohols to azides, though they can present their own challenges. mdpi.comresearchgate.net Careful selection of the most appropriate method for a given substrate is crucial for maximizing yield and purity.
Reactivity and Chemical Transformations of 5 Azido 5 Deoxy L Altrofuranose
The Azide (B81097) Functionality as a Modular Synthon in Organic Synthesis
The azide group (–N₃) is an exceptionally useful functional group in organic synthesis, often described as a "masked amine". researchgate.netmasterorganicchemistry.com Its utility stems from its remarkable stability toward a wide range of reaction conditions and its orthogonal reactivity, meaning it can be selectively manipulated without affecting other common protecting groups used in complex molecule synthesis. researchgate.net This makes azido-sugars, such as 5-Azido-5-deoxy-L-altrofuranose, highly valuable intermediates.
The azido (B1232118) group is generally introduced via nucleophilic substitution of a suitable leaving group, such as a tosylate, with an azide salt like sodium azide. iucr.org Once installed, it serves as a versatile handle for introducing nitrogen-containing functionalities. Its most prominent applications are in cycloaddition reactions and its reduction to a primary amine. researchgate.netmdpi.com The small size of the azide group is also advantageous, as it typically does not significantly alter the conformational preferences of the parent molecule until it is transformed into a larger substituent.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent "click chemistry" reaction, a class of reactions known for their reliability, high yields, and compatibility with a wide range of functional groups and solvents. miami.eduacs.org This reaction has become a powerful tool for conjugating carbohydrates to other molecules. researchgate.netnih.gov
The uncatalyzed thermal cycloaddition of an azide and an alkyne typically requires harsh conditions and results in a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers. researchgate.netnih.gov The introduction of a copper(I) catalyst dramatically accelerates the reaction and, crucially, renders it highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer. sci-hub.seacs.org
The currently accepted mechanism involves the following key steps:
Formation of a Copper-Acetylide: The copper(I) catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate. This step is believed to lower the pKa of the terminal proton, facilitating its removal. acs.orgnih.gov
Coordination with the Azide: The copper-acetylide complex then coordinates with the azide functionality of a molecule like this compound. nih.gov
Cyclization: This coordination brings the two reactive partners into close proximity, leading to a stepwise cyclization process that forms a six-membered copper-triazolide intermediate. nih.gov
Protonolysis: The final step involves protonolysis, which releases the stable 1,4-disubstituted triazole product and regenerates the copper(I) catalyst, allowing the catalytic cycle to continue. acs.org
The entire process proceeds with a significantly lower activation barrier compared to the uncatalyzed reaction, accounting for the dramatic rate enhancement. nih.gov
The CuAAC reaction is exceptionally efficient for conjugating azido-sugars to a wide variety of alkyne-functionalized molecules, including peptides, lipids, fluorescent dyes, and other carbohydrates. researchgate.netsci-hub.se The reaction is highly chemoselective, meaning the azide and alkyne groups react specifically with each other without interference from other functional groups commonly found on complex biomolecules, such as hydroxyls, amides, or carboxylic acids. acs.org This high degree of regioselectivity, consistently producing the 1,4-isomer, simplifies product purification and characterization, which is a significant advantage in the synthesis of complex glycoconjugates. researchgate.net
The reaction conditions are typically mild, often proceeding at room temperature in various solvents, including aqueous mixtures, which is crucial for biological applications. miami.edu
The CuAAC reaction has a broad scope and has been successfully applied to a vast array of carbohydrate structures. acs.orgresearchgate.net However, certain limitations can arise, particularly when dealing with complex or sterically hindered sugar architectures.
Potential Challenges with CuAAC in Carbohydrate Synthesis:
| Challenge | Description | Potential Solution |
|---|---|---|
| Steric Hindrance | If the azide group on the sugar (e.g., at the C5 position of L-altrofuranose) or the alkyne partner is sterically encumbered, the reaction rate can be significantly reduced. | Use of specialized ligands to enhance catalyst activity; prolonged reaction times or elevated temperatures may be necessary. |
| Copper Toxicity | The copper catalyst can be toxic to living cells, limiting its application in in vivo studies. Copper ions can also cause damage to certain biomolecules like DNA. nih.govglenresearch.com | Development of copper-stabilizing ligands (e.g., TBTA) to mitigate toxicity and protect sensitive molecules. glenresearch.com For cellular applications, alternative bioorthogonal reactions are often preferred. |
| Substrate Degradation | Some biomolecules, particularly those with sensitive residues like histidine or arginine, can be degraded by the combination of Cu(I) and the reducing agents (like sodium ascorbate) used to generate it. nih.gov | Use of protective ligands or switching to copper-free click chemistry methods. nih.gov |
| Solubility Issues | Mismatched solubility between a protected, hydrophobic sugar and a polar, hydrophilic conjugation partner can hinder the reaction. | Careful selection of a co-solvent system (e.g., t-butanol/water, DMSO/water) to solubilize all reactants. |
Alternative Bioorthogonal Click Reactions Involving the Azide Group
To overcome the limitations of CuAAC, particularly the issue of copper toxicity, alternative "click" reactions that still utilize the azide's unique reactivity have been developed. These are often referred to as bioorthogonal reactions because they can proceed in complex biological environments without interfering with native biochemical processes.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction involves the use of a cyclooctyne (B158145), a highly strained eight-membered ring containing an alkyne. magtech.com.cn The ring strain provides the necessary activation energy for the cycloaddition with an azide to occur rapidly without any metal catalyst. nih.govresearchgate.net Various cyclooctyne derivatives, such as dibenzocyclooctynol (DIBO), have been developed to fine-tune the reaction kinetics. nih.govnih.govuu.nl SPAAC is a powerful tool for labeling living cells that have been metabolically engineered to display azido-sugars on their surface. researchgate.net
Staudinger Ligation: This reaction is based on the classic Staudinger reaction between an azide and a phosphine (B1218219). sigmaaldrich.comnih.gov In the ligation variant, the phosphine is engineered with an ortho-ester group. The initial reaction forms an aza-ylide intermediate, which then undergoes an intramolecular rearrangement and hydrolysis to form a stable amide bond, covalently linking the two molecules. sigmaaldrich.comacs.org The Staudinger ligation is highly chemoselective and has been successfully used to conjugate carbohydrates to proteins. acs.orgthermofisher.comnih.gov
Reductive Transformations of the Azide to Amine Functionality
One of the most fundamental and useful transformations of the azide group is its reduction to a primary amine (–NH₂). This allows the azide to serve as a protected form of an amine, which can be unveiled at a desired stage of a synthetic sequence. researchgate.netmasterorganicchemistry.com The resulting amino sugar is a key building block for many biologically important molecules.
Several methods are available for the reduction of carbohydrate azides, each with its own advantages and compatibilities with other functional groups.
Common Methods for Azide Reduction on Carbohydrates:
| Reagent/Method | Typical Conditions | Advantages | Disadvantages/Considerations |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ in a solvent like methanol (B129727) or ethyl acetate. masterorganicchemistry.comthieme-connect.com | Generally clean and high-yielding. | May also reduce other functional groups like alkenes or remove benzyl (B1604629) protecting groups. The resulting amine can sometimes poison the catalyst. thieme-connect.comthieme-connect.com |
| Staudinger Reduction | Triphenylphosphine (B44618) (PPh₃) followed by water. sigmaaldrich.comthieme-connect.com | Mild and chemoselective; does not affect most other protecting groups. | Requires stoichiometric amounts of phosphine, and the triphenylphosphine oxide byproduct must be removed. |
| Dithiothreitol (DTT) | DTT in an aqueous solvent mixture (e.g., acetonitrile/water). thieme-connect.comthieme-connect.com | Mild, effective, and particularly useful for substrates with benzyl groups where hydrogenation is problematic. thieme-connect.com | Reaction rate can be dependent on water concentration. thieme-connect.com |
| Lithium Aluminium Hydride (LiAlH₄) | LiAlH₄ in an aprotic solvent like THF. masterorganicchemistry.com | Powerful reducing agent. | Not chemoselective; will reduce many other functional groups like esters and ketones. |
| Sodium Borohydride (NaBH₄) | NaBH₄ in the presence of a catalyst like NiCl₂ or in specific solvent systems. organic-chemistry.org | Milder than LiAlH₄. | Often requires a catalyst or specific conditions to be effective for azide reduction. |
Synthesis of Imino Sugars and Analogues (e.g., piperidine (B6355638) derivatives)
The synthesis of imino sugars, which are carbohydrate mimetics where the endocyclic oxygen is replaced by a nitrogen atom, represents a significant application of azido sugars like this compound. These compounds often exhibit potent glycosidase inhibitory activity. The general strategy to form a piperidine ring, a common core of many imino sugars, from this compound involves an intramolecular reductive amination.
This transformation is typically achieved in a one-pot reaction. First, the azide at C-5 is reduced to the corresponding amine. Common reducing agents for this step include catalytic hydrogenation (e.g., using palladium on carbon, H₂/Pd-C) or the Staudinger reaction (using triphenylphosphine followed by water). The resulting 5-amino-5-deoxy-L-altrofuranose exists in equilibrium with its open-chain form, which possesses a terminal aldehyde group. In the presence of a reducing agent, the newly formed amino group can then undergo an intramolecular cyclization with the aldehyde to form the piperidine ring. The stereochemical outcome of this cyclization is influenced by the configuration of the stereocenters in the starting sugar.
While specific literature detailing the direct conversion of this compound to piperidine derivatives is not extensively available, the synthesis of analogous L-altro imino sugars has been reported. For instance, the synthesis of L-altro analogues of 1,5-dideoxy-1,5-imino-D-galactitol has been achieved from related sugar precursors, highlighting the feasibility of this synthetic route. The general approach underscores the potential of this compound as a chiral building block for the construction of polyhydroxylated piperidines.
Amino Sugar Derivatives as Synthetic Intermediates
The conversion of this compound into various amino sugar derivatives is a cornerstone of its utility in synthetic carbohydrate chemistry. The primary transformation is the reduction of the C-5 azide to a primary amine, yielding 5-amino-5-deoxy-L-altrofuranose. This amino sugar is a versatile intermediate that can be further functionalized in numerous ways.
The resulting amino group can be acylated to introduce various substituents, such as acetyl or benzoyl groups, leading to N-acylated amino sugars. These derivatives are often important for modulating the biological activity or for use as building blocks in the synthesis of more complex glycoconjugates.
Furthermore, the amino group can serve as a handle for the introduction of other functionalities. For example, it can be alkylated or used in reductive amination reactions with aldehydes or ketones to generate N-alkylated amino sugars. These modifications can be crucial for enhancing the inhibitory properties of the resulting compounds against specific enzymes.
The strategic placement of the amino group at the C-5 position in the L-altro configuration also allows for its participation in the synthesis of other heterocyclic systems beyond piperidines, depending on the reaction conditions and the other functional groups present in the molecule. The versatility of the amino group, derived from the azide, makes this compound a valuable starting material for creating a diverse library of amino sugar derivatives for various applications in chemical biology and drug discovery.
Academic Applications and Advanced Derivatizations of 5 Azido 5 Deoxy L Altrofuranose
Construction of Complex Glycoconjugates and Glycomimetics via Click Chemistry
The azide (B81097) moiety of 5-Azido-5-deoxy-L-altrofuranose makes it an ideal building block for the synthesis of intricate glycoconjugates and glycomimetics. The CuAAC reaction allows for the efficient and regioselective ligation of this azido-sugar to molecules containing a terminal alkyne, forming a stable triazole linkage. uni.lusci-hub.se
The synthesis of glycohybrids and neoglycoconjugates often utilizes the "click" reaction between an azido-sugar, such as a derivative of L-altrofuranose, and an alkyne-functionalized molecule. sci-hub.se This methodology allows for the creation of novel molecular entities that combine the structural features of carbohydrates with other classes of molecules, including peptides, lipids, and synthetic polymers. These hybrid structures are instrumental in probing and modulating biological processes.
For instance, the coupling of this compound with an alkyne-derivatized fluorescent dye would yield a neoglycoconjugate that can be used to visualize carbohydrate-binding proteins or to track the uptake of the sugar by cells. Similarly, conjugation to a drug molecule could create a targeted delivery system, leveraging the specific interactions of the altrose moiety with cellular receptors.
| Reactant 1 | Reactant 2 | Product Type | Potential Application |
| This compound | Alkyne-modified Fluorophore | Fluorescent Glycoprobe | Cellular Imaging |
| This compound | Alkyne-derivatized Drug | Glyco-drug Conjugate | Targeted Drug Delivery |
| This compound | Alkyne-functionalized Peptide | Glycopeptide | Probing Protein-Carbohydrate Interactions |
The principles of click chemistry are also extensively applied to the construction of larger, multivalent glycoarchitectures such as glycopolymers, glycodendrimers, and glycoclusters. sci-hub.se These structures present multiple copies of a carbohydrate ligand in a defined spatial arrangement, which can lead to enhanced binding affinity and avidity for their biological targets.
Glycopolymers can be synthesized by the polymerization of monomers containing an alkyne group and subsequent "clicking" of this compound onto the polymer backbone.
Glycodendrimers are highly branched, tree-like molecules where the terminal branches are decorated with the azido-sugar.
Glycoclusters are typically built upon a central scaffold, which is functionalized with multiple alkyne groups for the attachment of the azido-sugar.
These multivalent structures are invaluable tools for studying the "glycocalyx," the dense layer of carbohydrates on the surface of cells, and for developing materials that can interact with and modulate cellular behavior.
The triazole ring formed during the CuAAC reaction is not merely a linker but can also act as a mimic of the amide bond found in peptides and the phosphodiester linkage in nucleic acids. peptide.com This has led to the design of triazole-linked oligosaccharides and peptidomimetics. By replacing the natural glycosidic bond with a triazole linkage, chemists can create oligosaccharide mimics with enhanced stability towards enzymatic degradation.
Furthermore, the incorporation of this compound into peptide structures via a triazole bridge can lead to peptidomimetics with constrained conformations and potentially altered biological activities. peptide.com This approach offers a way to explore the structure-activity relationships of bioactive peptides and to develop more stable and potent therapeutic agents.
Development of Molecular Probes for Biological Systems
The unique chemical properties of the azido (B1232118) group in this compound also make it a valuable component in the design of molecular probes for investigating biological systems.
Multivalent interactions, where multiple ligands on one entity bind simultaneously to multiple receptors on another, are a hallmark of biological recognition processes, particularly in glycobiology. The assembly of glycoclusters and glycodendrimers from this compound provides a powerful platform for studying these interactions. nih.gov By systematically varying the number and spacing of the altrose units, researchers can dissect the geometric and energetic requirements for high-avidity binding to multivalent carbohydrate-binding proteins, such as lectins.
| Multivalent Structure | Key Feature | Application in Glycobiology |
| Glycopolymers | Linear array of sugar units | Studying cell adhesion and signaling |
| Glycodendrimers | Branched, globular presentation | Probing lectin binding and specificity |
| Glycoclusters | Defined number and spacing of sugars | Quantifying avidity effects |
Altered glycosylation is a common feature of many diseases, and as such, enzymes involved in glycan processing, like glycosidases, are attractive therapeutic targets. nih.gov Azido-sugars, including derivatives of L-altrofuranose, have been explored as precursors for the synthesis of glycosidase inhibitors. cdnsciencepub.comubc.ca The azido group can be a key pharmacophore or can be further modified to introduce functionalities that interact with the active site of the enzyme. For example, the reduction of the azide to an amine can yield iminosugar mimics, a well-established class of glycosidase inhibitors. nih.gov The design of such inhibitors often involves creating molecules that mimic the transition state of the enzymatic reaction, thereby binding with high affinity and blocking the enzyme's activity.
Advanced Functionalization for Imaging and Sensing Applications
The presence of the azide moiety in this compound is pivotal for its use in creating sophisticated molecular probes for imaging and sensing. The azide group serves as a chemical handle for the attachment of reporter molecules through bioorthogonal chemistry, most notably the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry". jenabioscience.comactivemotif.com These reactions are highly efficient, specific, and can be performed under mild, aqueous conditions, making them ideal for the modification of biological molecules. researchgate.net
For imaging applications, fluorescent dyes containing a terminal alkyne or a strained cyclooctyne (B158145) can be covalently linked to the azido sugar. jenabioscience.com This conjugation results in a fluorescently labeled carbohydrate that can be used to visualize the localization and dynamics of glycans in cellular systems. A wide spectrum of fluorescent azides is commercially available, allowing for multicolor imaging experiments.
| Fluorophore Core | Excitation (nm) | Emission (nm) | Color |
| Coumarin | ~375-405 | ~435-485 | Blue |
| Fluorescein (FITC) | ~490 | ~520 | Green |
| Rhodamine (TRITC) | ~550 | ~575 | Orange-Red |
| Cyanine (Cy5) | ~650 | ~670 | Far-Red |
Similarly, for sensing applications, the azide group can be used to attach moieties that change their photophysical properties upon binding to a specific analyte. This can include the introduction of chelators for metal ions or the incorporation of environmentally sensitive fluorophores. The carbohydrate scaffold can influence the solubility, biocompatibility, and cellular uptake of the resulting sensor.
Contributions to Chemical Biology and Drug Discovery Research Tools
The unique chemical architecture of this compound provides a valuable platform for the development of research tools in chemical biology and drug discovery. Its ability to be readily modified allows for the synthesis of tailored molecular probes and diverse compound libraries.
Scaffold for Library Synthesis of Carbohydrate-Based Ligands
Carbohydrates play crucial roles in a multitude of biological processes, and molecules that can mimic or interfere with these interactions are of great interest as potential therapeutics. This compound serves as an excellent scaffold for the combinatorial synthesis of carbohydrate-based ligand libraries. The azide group provides a reliable attachment point for a wide variety of molecular fragments, enabling the rapid generation of a diverse collection of compounds. nih.gov
The general strategy involves the reaction of the azido sugar scaffold with a library of alkyne-containing building blocks. This approach allows for the systematic variation of substituents at the 5-position of the furanose ring, leading to a library of derivatives with potentially diverse biological activities. These libraries can then be screened against biological targets such as enzymes, lectins, or receptors to identify novel ligands. Research on related azido-sugars, such as 3-azido-3-deoxy-glycopyranosides, has demonstrated the feasibility of this approach for generating universal pharmacophore mapping libraries. researchgate.netnih.gov
| Reaction Type | Reactant on Scaffold | Reactant for Diversification | Resulting Linkage |
| CuAAC | Azide | Terminal Alkyne | 1,2,3-Triazole |
| SPAAC | Azide | Cyclooctyne | 1,2,3-Triazole |
| Staudinger Ligation | Azide | Phosphine (B1218219) and Ester | Amide |
Strategies for Investigating Glycosylation Pathways
Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a fundamental and highly complex post-translational modification. Understanding these pathways is crucial for deciphering their roles in health and disease. Azido-sugars, including derivatives of L-altrofuranose, can be employed as metabolic chemical reporters to study glycosylation.
The strategy involves introducing the azido-sugar to cells, where it can be taken up and incorporated into glycan structures by the cellular machinery. nih.gov Because the azide group is a bioorthogonal chemical handle, it does not significantly perturb the biological system. Once incorporated, the azide-labeled glycoconjugates can be detected and identified through click chemistry reactions with reporter tags. These tags can be fluorescent dyes for imaging or biotin (B1667282) for affinity purification and subsequent mass spectrometry-based proteomic analysis. This approach allows for the identification of glycosylated proteins, the characterization of glycan structures, and the investigation of the dynamics of glycosylation pathways in living systems.
Future Directions and Emerging Research Avenues for 5 Azido 5 Deoxy L Altrofuranose
Chemoinformatic and Computational Modeling of 5-Azido-5-deoxy-L-altrofuranose Derivatives
The future of glycoscience is intrinsically linked with the power of computational modeling to predict and understand the behavior of complex carbohydrates. For derivatives of this compound, chemoinformatic and computational approaches are poised to accelerate discovery significantly.
Molecular dynamics (MD) simulations will be crucial in elucidating the conformational dynamics of the L-altrofuranose ring. nih.govnih.gov Unlike the more common pyranose rings, furanose rings are known for their flexibility and exist in a dynamic equilibrium of multiple conformations. nih.govmasterorganicchemistry.comuomustansiriyah.edu.iq MD simulations, using specialized force fields like GLYCAM, can predict the preferred solution-state conformations and pseudorotational itineraries of this compound and its derivatives. nih.gov This understanding is fundamental, as the three-dimensional shape of the sugar is a key determinant of its interaction with biological macromolecules.
Furthermore, computational docking and modeling will be instrumental in predicting the interactions of these derivatives with protein binding sites. nih.govbeilstein-journals.org By modeling how the L-altrofuranose scaffold and its subsequent modifications fit into the active sites of enzymes like glycosyltransferases or lectins, researchers can pre-screen virtual libraries of derivatives for potential binders or inhibitors. nih.gov This in silico screening can prioritize synthetic efforts, saving considerable time and resources. The development of more sophisticated computational tools, including those leveraging deep learning and virtual reality, will offer increasingly accurate predictions of protein-carbohydrate interactions, guiding the rational design of novel bioactive compounds based on the L-altrofuranose scaffold. nih.gov
A variety of publicly available glycoinformatics tools and databases can support these future modeling efforts.
| Tool/Database | Primary Function | Potential Application for L-Altrofuranose Derivatives |
|---|---|---|
| GLYCAM-web | Generates 3D structures of glycans and predicts their conformational properties. euroglyco.com | Predicting the solution conformation and flexibility of the this compound ring. |
| GlycoWorkbench | Assists in the annotation of mass spectrometry data for N-glycan profiling. nih.gov | Analyzing the incorporation of L-altrofuranose derivatives into cellular glycoconjugates. |
| Swiss-model | Performs homology modeling of protein structures. beilstein-journals.org | Generating models of target proteins (e.g., glycosyltransferases) for docking studies. |
| Glydin | Visualizes glyco-epitopes and their common substructures. euroglyco.com | Identifying potential binding motifs in complex glycans that incorporate the L-altrofuranose unit. |
| UniLectin | Provides curated data on lectins and their carbohydrate ligands, with predictive tools. beilstein-journals.org | Predicting potential lectin binding partners for L-altrofuranose glycoconjugates. |
Integration into High-Throughput Synthesis Methodologies and Automated Glycoconjugate Production
The azide (B81097) functionality of this compound makes it an ideal candidate for integration into modern high-throughput synthesis and screening platforms. rsc.orgbmglabtech.comresearchgate.net The ability to rapidly generate diverse libraries of molecules is a cornerstone of modern drug discovery and chemical biology.
The azide group serves as a versatile chemical handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org This highly efficient and specific reaction allows for the covalent attachment of the L-altrofuranose derivative to a wide array of alkyne-containing molecules, including fluorescent tags, biotin (B1667282), peptides, or small molecule fragments. This strategy is amenable to high-throughput formats, enabling the rapid synthesis of large libraries of L-altrofuranose conjugates in microtiter plates. rsc.orgresearchgate.net Such libraries can then be directly used in high-throughput screening assays to identify compounds with desired biological activities. bmglabtech.com
Furthermore, the development of automated glycan assembly (AGA) platforms presents a significant opportunity for the synthesis of complex oligosaccharides containing L-altrofuranose. bris.ac.uk These automated synthesizers utilize building blocks of protected monosaccharides to construct oligosaccharides in a stepwise fashion on a solid support. By developing a suitably protected building block of this compound, it could be incorporated at specific positions within a glycan chain. This would allow for the automated production of novel glycans and glycoconjugates with precisely placed L-altrose units, a task that is exceedingly challenging and time-consuming via traditional manual synthesis. The integration of such methodologies will be key to unlocking the full potential of this rare sugar in constructing complex and functionally diverse glycoconjugates. youtube.com
Exploration of Novel Biological Targets and Mechanistic Studies in Glycoscience
A significant future direction for this compound lies in its use as a chemical probe to explore uncharted areas of glycoscience. nih.govresearchgate.net Its unnatural L-configuration and the presence of the azido (B1232118) group provide a powerful combination for identifying and studying novel biological targets.
Metabolic oligosaccharide engineering is a key technique where this compound could be applied. nih.govnih.gov Cells could be cultured with a peracetylated, cell-permeable version of this compound. If cellular enzymes can process this unnatural sugar, it may be incorporated into cellular glycoconjugates. The embedded azide then acts as a chemical reporter, allowing for the visualization of these glycans within the cell or their enrichment for proteomic and glycomic analysis. nih.govnih.gov This approach could reveal novel metabolic pathways that tolerate L-sugars or identify specific glycosyltransferases and other carbohydrate-active enzymes that can process L-altrose derivatives.
Moreover, this compound can be used as a precursor for the synthesis of enzyme inhibitors or probes to study enzyme mechanisms. For example, it can be converted into nucleotide-activated sugar donors (e.g., UDP-L-altrose derivatives) and used to probe the substrate specificity of glycosyltransferases. nih.govresearchgate.netnih.govresearchgate.net Understanding how these enzymes interact with unnatural L-sugars can provide fundamental insights into their catalytic mechanisms and guide the design of specific inhibitors. oup.com Since furanose-containing glycoconjugates are found in pathogenic microorganisms but not typically in mammals, exploring the enzymes that process L-altrofuranose could lead to the identification of novel antimicrobial targets. nih.gov
| Research Avenue | Methodology | Potential Outcome |
|---|---|---|
| Metabolic Labeling | Feeding cells a cell-permeable form of this compound, followed by click chemistry-based detection. nih.gov | Identification of new metabolic pathways and enzymes that process L-sugars; visualization of L-altrose-containing glycoconjugates. |
| Enzyme Specificity Profiling | Synthesizing nucleotide-activated L-altrofuranose donors and testing them against panels of glycosyltransferases. nih.gov | Discovery of novel glycosyltransferases that recognize L-sugars; detailed understanding of enzyme active site tolerance. |
| Inhibitor Development | Using the L-altrofuranose scaffold to design mimetics of natural substrates or transition states. | Creation of selective inhibitors for carbohydrate-active enzymes, potentially as therapeutic leads. |
| Glycoproteomic Analysis | Enriching and identifying proteins that have been metabolically tagged with the azido-L-altrofuranose. nih.gov | Discovery of novel glycoproteins and a better understanding of the cellular "glyco-code". |
Advanced Materials Science Applications of Altrofuranose Conjugates
The unique structural features of carbohydrates are increasingly being exploited in materials science to create functional biomaterials. Conjugates derived from this compound could form the basis for a new generation of advanced "glycomaterials" with tailored properties.
One promising area is the development of novel hydrogels. livescience.ioresearchgate.net Carbohydrate-based polymers are known for their biocompatibility and ability to form hydrogels, which are three-dimensional networks that can absorb large amounts of water. nih.govacs.org By using the azide group to "click" L-altrofuranose derivatives onto polymer backbones or to act as a cross-linking site, it may be possible to create hydrogels with unique properties. livescience.io The specific stereochemistry of L-altrose could influence the hydrogel's swelling behavior, mechanical strength, and interactions with biological systems, making them potentially useful for applications in tissue engineering and drug delivery. azonano.com
Furthermore, the L-altrofuranose unit could be incorporated into more complex material architectures. For example, it could be used to modify the surface of nanoparticles or to create carbohydrate-based surfactants. rsc.org The dense presentation of these unnatural sugars on a material's surface could be used to modulate interactions with cells or proteins in a specific manner. The synthesis of furanoside-containing oligosaccharides and their conjugation to other molecules is an area of growing interest for creating biologically active probes and materials. acs.orgnih.govnih.govnih.govacs.org The ability to create well-defined structures using the L-altrofuranose building block will be key to exploring these advanced applications and developing new materials with programmed functions for biomedical and biotechnological use.
Q & A
Q. What are the optimized synthetic routes for 5-azido-5-deoxy-L-altrofuranose, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound typically involves selective azidation at the C5 position of a protected altrofuranose precursor. Key steps include:
- Protection of hydroxyl groups (e.g., using isopropylidene or benzyl groups) to prevent undesired side reactions.
- Azidation : Substitution of a leaving group (e.g., triflate or mesylate) with sodium azide in polar aprotic solvents (e.g., DMF or DMSO) under anhydrous conditions.
- Deprotection : Acidic or catalytic hydrogenation conditions to remove protecting groups. Yield optimization requires strict control of stoichiometry, temperature (e.g., 0–25°C), and reaction time. For example, prolonged azidation (>12 hours) may lead to decomposition, while insufficient time reduces conversion. Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regioselective azidation by detecting the absence of C5-OH signals and the presence of azide protons (δ ~3.5–4.0 ppm). N NMR can verify the azide group (δ ~120–150 ppm).
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular ion peaks (e.g., [M+Na]) and fragmentation patterns.
- IR Spectroscopy : A strong absorption band at ~2100 cm confirms the azide stretch.
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) monitors purity (>95%) and stability .
Q. How does the stability of this compound vary under different storage conditions?
Methodological Answer: The compound’s azide group is sensitive to light, moisture, and elevated temperatures. Stability protocols include:
- Storage : In amber vials under inert gas (argon/nitrogen) at –20°C.
- Solvent : Lyophilization and storage in anhydrous DMSO or acetonitrile.
- Monitoring : Regular NMR or TLC checks for azide degradation (e.g., amine formation via Staudinger reaction). Stability studies using accelerated aging (40°C/75% RH for 4 weeks) can predict shelf life .
Advanced Research Questions
Q. What strategies address contradictions in reported reactivity of this compound in nucleoside synthesis?
Methodological Answer: Discrepancies in regioselectivity (e.g., α vs. β glycosidic bond formation) may arise from:
- Protecting Group Effects : Bulkier groups (e.g., tert-butyldimethylsilyl) can sterically hinder azide participation, altering reaction pathways.
- Catalytic Systems : Use of Lewis acids (e.g., BF-OEt) vs. Mitsunobu conditions (DIAD/PPh) to control anomeric configuration.
- Kinetic vs. Thermodynamic Control : Low temperatures favor kinetic products (α-anomers), while prolonged heating favors thermodynamic (β-anomers). Resolving contradictions requires comparative studies with standardized substrates and reaction monitoring via F NMR (if fluorinated analogs are used) .
Q. How can computational modeling predict the reactivity of this compound in click chemistry applications?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates activation energies for azide-alkyne cycloaddition (e.g., strain-promoted vs. copper-catalyzed).
- Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMSO vs. water) on reaction kinetics.
- Docking Studies : Predict binding affinities for glycomimetic targets (e.g., lectins or enzymes). Validation involves correlating computational data with experimental kinetics (e.g., pseudo-first-order rate constants from UV-Vis monitoring) .
Q. What methodological frameworks resolve contradictions in spectral data interpretation for azide-containing carbohydrates?
Methodological Answer:
- Multi-Technique Cross-Validation : Combine 2D NMR (HSQC, COSY) with X-ray crystallography to confirm structure.
- Isotopic Labeling : N-labeled azides clarify ambiguous NMR signals.
- Statistical Analysis : Principal Component Analysis (PCA) of FTIR or Raman spectra to distinguish batch-to-batch variations. Contradictions often stem from impurities or solvent artifacts; rigorous purification and solvent-drying protocols are critical .
Q. How can systematic literature reviews identify gaps in the biological activity data of this compound derivatives?
Methodological Answer:
- Search Strategy : Use tailored strings in PubMed/Scopus (e.g., "this compound" AND ("glycosylation" OR "antiviral")) with Boolean operators.
- Exclusion Criteria : Omit patents and non-peer-reviewed sources.
- Meta-Analysis : Extract trends from existing data (e.g., cytotoxicity IC values) to highlight understudied areas (e.g., anti-inflammatory effects). Tools like VOSviewer map keyword co-occurrence to visualize research clusters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
